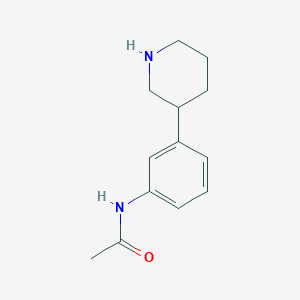

N-(3-(Piperidin-3-yl)phenyl)acetamide

Description

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

N-(3-piperidin-3-ylphenyl)acetamide |

InChI |

InChI=1S/C13H18N2O/c1-10(16)15-13-6-2-4-11(8-13)12-5-3-7-14-9-12/h2,4,6,8,12,14H,3,5,7,9H2,1H3,(H,15,16) |

InChI Key |

KQUGDJVAYUVALZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2CCCNC2 |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of 3-(Piperidin-3-yl)aniline Derivatives

One straightforward approach to prepare this compound involves the acylation of 3-(piperidin-3-yl)aniline with acetic anhydride or acetyl chloride. This method uses the nucleophilic amine group on the piperidinylphenyl ring to form the amide bond.

- Reaction conditions: Typically, the reaction is conducted in an inert solvent such as dichloromethane or tetrahydrofuran under cooling to control exothermicity.

- Yields: Moderate to good yields (~60-70%) are reported depending on the purity of starting materials and reaction times.

- Purification: The product is isolated by extraction and purified by recrystallization or column chromatography.

This method is referenced indirectly from analogs such as N-[3-(piperidin-4-yl)phenyl]acetamide, which was prepared in 61% yield by acylation of the corresponding amine with acetyl chloride under similar conditions.

Stepwise Synthesis via Piperidine Ring Formation and Functionalization

Another approach involves synthesizing the piperidine ring substituted on the phenylacetamide scaffold through multi-step synthesis:

- Step 1: Preparation of N-phenylacetamide intermediates by acylation of substituted anilines.

- Step 2: Introduction of the piperidine ring via nucleophilic substitution or reductive amination on the aromatic ring or side chain.

- Step 3: Purification and characterization of the final compound.

For example, related compounds such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized by alkylation of amines with 2-chloro substituted ethanones, followed by purification. This strategy can be adapted for piperidin-3-yl substitution by choosing appropriate precursors.

Chiral Synthesis and Diastereomer Separation

For stereochemically defined this compound derivatives, chiral synthesis methods have been reported:

- Use of chiral alkylating agents such as (R)- or (S)-2-(4-toluenesulfonyloxy)-phenylacetic acid methyl ester to introduce chirality at the piperidine ring nitrogen.

- The reaction produces mixtures of diastereomers, which are separated by semi-preparative High-Performance Liquid Chromatography (HPLC).

- Structural confirmation is done by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

This method is detailed in the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives, which share the piperidin-3-yl moiety and provide insight into stereoselective synthesis.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purification Techniques | Notes |

|---|---|---|---|---|---|

| Direct Acylation | 3-(Piperidin-3-yl)aniline, Acetyl chloride | DCM, ice bath, base (NaOH or Et3N) | 60-70 | Recrystallization, chromatography | Simple, scalable, moderate yield |

| Stepwise Piperidine Formation | Substituted anilines, alkyl halides | Alkylation with 2-chloro ethanones, reductive amination | 50-65 | Chromatography | Multi-step, allows diverse substitution patterns |

| Chiral Synthesis and Diastereomer Separation | Chiral alkylating agents, piperidinyl amines | Semi-preparative HPLC, NMR, HRMS | Variable | HPLC separation, NMR confirmation | Enables stereoselective synthesis, complex setup |

Analytical Characterization and Research Results

- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR are essential for confirming the structure of this compound. Chemical shifts corresponding to the amide proton, aromatic protons, and piperidine ring protons are diagnostic.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and purity.

- Chromatographic Techniques: HPLC is used for purity assessment and diastereomer separation in chiral syntheses.

- Yields and Purity: Yields vary depending on the method but generally range from 60% to 70% for direct methods and slightly lower for multi-step syntheses. Purity is typically >95% after purification.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Piperidin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form piperidinones.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Formation of piperidinones.

Reduction: Formation of secondary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-(Piperidin-3-yl)phenyl)acetamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug design and development, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-(Piperidin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to therapeutic effects, such as inhibition of enzyme activity or receptor antagonism .

Comparison with Similar Compounds

Piperidine-Containing Acetamides

- Compound H (N-(3-((4-(4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide): This analog incorporates a triazine ring and a benzyloxy-piperidine moiety. However, the bulkier structure could reduce blood-brain barrier permeability compared to the simpler piperidine-phenyl scaffold of the target compound.

(S)-N-(Piperidin-3-yl)acetamide :

A simpler analog lacking the phenyl group (CAS 5810-55-9), this compound highlights the importance of the phenyl ring in the target molecule. The phenyl group likely increases lipophilicity and π-π stacking interactions, critical for target engagement in CNS disorders .

Heterocyclic Acetamide Derivatives

- Compound 2c ((S)-N-(5-((3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl)amino)-2-(3-(methylamino)piperidin-1-yl)phenyl)acetamide): This derivative includes a pyrazolo-pyrimidine core and methylamino-piperidine substituents. In contrast, the target compound’s unadorned piperidine-phenyl structure may prioritize selectivity for non-kinase targets like ion channels.

- Such substitutions are absent in the target compound, suggesting differences in pharmacokinetic profiles .

Chalcone and Carbazole Derivatives

- N-{4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]phenyl}acetamide (6): A 4'-acetamidochalcone derivative, this compound demonstrated 32–34-fold higher antinociceptive potency than standard analgesics. The nitro group and chalcone’s conjugated system contribute to its efficacy, whereas the target compound’s piperidine ring may modulate different pain pathways .

N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide :

This tetrahydrocarbazole derivative’s bulky tricyclic structure likely reduces solubility compared to the target compound. However, the carbazole moiety could enhance affinity for serotonin receptors, illustrating how structural complexity diversifies therapeutic applications .

Pharmacological and Physicochemical Insights

Structural-Activity Relationships (SAR)

- Piperidine vs. Other Heterocycles : Piperidine enhances basicity and hydrogen-bonding capacity, critical for ion channel interactions (e.g., sodium channels in pain models) . Triazine or pyrazolo-pyrimidine substituents introduce additional binding motifs but may increase molecular weight and reduce bioavailability.

- Substituent Effects : Halogenation (e.g., Cl in ) improves metabolic stability but may introduce toxicity risks. The target compound’s lack of halogens suggests a focus on safety profiles.

Predicted Properties

| Property | N-(3-(Piperidin-3-yl)phenyl)acetamide | Compound H (Triazine) | Compound 6 (Chalcone) |

|---|---|---|---|

| Molecular Weight | 218.29 | ~450 (estimated) | 324.34 |

| LogP (Predicted) | ~2.5 | ~3.8 | ~3.0 |

| Solubility (Water) | Moderate | Low | Low |

| Key Pharmacological Use | Ion channel modulation | Sodium channel inhibition | Antinociception |

Biological Activity

N-(3-(Piperidin-3-yl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring attached to a phenyl group and an acetamide functional group. Its molecular formula is CHNO, with a molecular weight of approximately 218.30 g/mol. This structure contributes to its unique reactivity and binding properties, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, derivatives of this compound have been tested for their Minimum Inhibitory Concentration (MIC) values against pathogens such as Staphylococcus aureus and Escherichia coli. The most active derivatives reported MIC values ranging from 0.22 to 0.25 µg/mL, indicating strong antibacterial activity .

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Escherichia coli |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by interacting with specific receptors or enzymes involved in these processes. For example, this compound may inhibit certain enzymes that contribute to inflammation, providing therapeutic benefits in conditions characterized by excessive inflammation.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems and other molecular targets. It is hypothesized that the compound may bind to receptors involved in pain modulation, potentially positioning it as a candidate for analgesic development. Furthermore, studies suggest that the compound's structural similarity to neurotransmitters allows it to influence pain pathways effectively.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated various derivatives of this compound for their antimicrobial efficacy. The results indicated significant activity against multiple bacterial strains, supporting its potential as an antimicrobial agent .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of the compound, revealing its ability to reduce inflammation in cellular models by inhibiting key inflammatory mediators.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N-(3-(Piperidin-3-yl)phenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling piperidin-3-yl intermediates with 3-aminophenylacetamide derivatives. Key steps include:

- Using coupling agents like EDC or DCC to facilitate amide bond formation under inert conditions (e.g., nitrogen atmosphere) .

- Optimizing solvent choice (e.g., dichloromethane or DMF) and temperature (0–25°C) to minimize side reactions .

- Purification via column chromatography or recrystallization to isolate the product with ≥95% purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional groups (e.g., acetamide and piperidine protons) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection monitors purity and identifies impurities .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate or DCM/methanol) to separate polar byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals by exploiting solubility differences .

- HPLC Prep-Scale : For challenging separations, preparative HPLC with C18 columns ensures >99% purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this compound derivatives?

- Methodological Answer :

- Analog Synthesis : Introduce substituents (e.g., halogens, methyl, or methoxy groups) at the phenyl or piperidine ring to assess steric/electronic effects .

- Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or receptor-binding studies (e.g., radioligand displacement) to correlate structural changes with activity .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to map electrostatic/hydrophobic interactions driving bioactivity .

Q. What methodologies are recommended for resolving contradictory data in the biological activity profiles of this compound across different assays?

- Methodological Answer :

- Assay Validation : Confirm compound stability in assay buffers (e.g., pH 7.4, 37°C) using LC-MS to rule out degradation .

- Orthogonal Assays : Compare results from cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) assays to identify assay-specific artifacts .

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ curves with ≥10 concentrations to ensure reproducibility .

Q. How can computational modeling techniques like molecular docking be applied to predict the target binding modes of this compound?

- Methodological Answer :

- Target Selection : Prioritize proteins with structural homology to known acetamide-binding targets (e.g., GPCRs or kinases) .

- Docking Workflow : Use AutoDock Vina or Schrödinger Glide to simulate ligand-receptor interactions, focusing on hydrogen bonds with piperidine NH or acetamide carbonyl .

- Validation : Mutagenesis studies (e.g., alanine scanning) confirm critical binding residues predicted in silico .

Q. What experimental approaches are suitable for investigating the metabolic stability and in vivo pharmacokinetics of this compound?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH to identify cytochrome P450-mediated metabolites via LC-MS/MS .

- Pharmacokinetic Profiling : Administer IV/oral doses in rodents; collect plasma samples for LC-MS quantification of Cmax, Tmax, and half-life .

- Tissue Distribution : Radiolabel the compound (³H/¹⁴C) and measure accumulation in target organs (e.g., brain for CNS targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.